2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride

Catalog No.
S539257
CAS No.
1322001-35-3
M.F
C21H29ClN2O2S
M. Wt
409.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)ph...

CAS Number

1322001-35-3

Product Name

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride

IUPAC Name

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride

Molecular Formula

C21H29ClN2O2S

Molecular Weight

409.0 g/mol

InChI

InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H

InChI Key

WRNZYMZEVIVCFL-UHFFFAOYSA-N

SMILES

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl

Solubility

Soluble in DMSO

Synonyms

PF-4455242; PF 4455242; PF4455242.

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl

Description

The exact mass of the compound (1,1'-Biphenyl)-4-methanamine, N-(2-methylpropyl)-2'-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) is 408.1638 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also known by its synonyms PF-4455242 or PF-04455242 hydrochloride, was previously investigated for its potential therapeutic effects in the central nervous system (CNS) []. Here's a breakdown of its scientific research background:

Investigation for CNS Disorders

PF-4455242 was a candidate drug undergoing clinical trials for the treatment of bipolar disorder [, ]. Studies suggested it might also be beneficial for depression and substance abuse []. However, development of the drug was discontinued by Pfizer in September 2010 [].

The specific mechanism of action for PF-4455242 is not fully elucidated in publicly available sources. However, research suggests it functioned as a high-affinity antagonist for kappa-opioid receptors []. Kappa-opioid receptors are involved in various physiological processes, including pain perception, mood regulation, and reward processing [].

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride, also known as PF-4455242, is a synthetic compound characterized by its complex structure, which includes a methyl group, a propanamine backbone, and a sulfonyl group attached to a pyrrolidine moiety. Its molecular formula is C21H28N2O2SC_{21}H_{28}N_{2}O_{2}S with a molar mass of 372.52 g/mol . The compound is primarily studied for its potential pharmacological applications, particularly in the field of neuroscience and psychiatry.

The chemical reactivity of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride can be attributed to its functional groups. The amine group can participate in nucleophilic substitutions, while the sulfonyl group may engage in electrophilic reactions. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of various derivatives. Specific reaction mechanisms and pathways would depend on the reaction conditions and the presence of other reagents.

Research indicates that 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It has been associated with potential effects on dopamine and serotonin receptors, suggesting its role in mood regulation and cognitive function . Studies have shown that compounds with similar structures often exhibit neuroprotective properties and may be beneficial in treating disorders such as depression or anxiety.

The synthesis of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2-pyrrolidin-1-ylsulfonylphenyl)phenylmethanol.
  • Formation of Propanamine: The propanamine backbone is constructed through alkylation reactions involving appropriate amines and alkyl halides.
  • Sulfonamide Formation: The introduction of the sulfonamide functionality is achieved through reactions involving sulfonyl chlorides or sulfonic acids.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .

These synthetic routes allow for the production of high-purity compounds suitable for biological testing.

The primary applications of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride are in pharmacological research and development. Its potential as a therapeutic agent for neurological disorders makes it a candidate for further studies in drug formulation and clinical trials. Additionally, it may serve as a valuable tool in neuroscience research to elucidate the mechanisms underlying neurotransmitter modulation.

Interaction studies involving 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride have focused on its binding affinity to various receptors, particularly those related to dopamine and serotonin pathways. These studies are crucial for understanding how this compound may influence synaptic transmission and neurochemical balance in the brain . Investigations into its interactions with other pharmacological agents could also provide insights into potential combination therapies for treating mental health disorders.

Several compounds share structural similarities with 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
PramiracetamC14H18N2O2C_{14}H_{18}N_{2}O_{2}Nootropic agent affecting AMPA receptors
AniracetamC12H13N1O3C_{12}H_{13}N_{1}O_{3}Enhances cognitive function through glutamate modulation
Remoxipride HydrochlorideC18H22N2O3C_{18}H_{22}N_{2}O_{3}Selective D2 receptor antagonist used in schizophrenia treatment

Uniqueness: The uniqueness of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride lies in its specific combination of functional groups that enable distinct pharmacological interactions compared to other similar compounds. Its sulfonamide moiety may confer unique solubility and bioavailability characteristics, potentially enhancing its therapeutic efficacy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

408.1638270 g/mol

Monoisotopic Mass

408.1638270 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2XT1FW9V4

Wikipedia

PF-4455242

Dates

Modify: 2023-08-15
1: Naganawa M, Jacobsen LK, Zheng MQ, Lin SF, Banerjee A, Byon W, Weinzimmer D, Tomasi G, Nabulsi N, Grimwood S, Badura LL, Carson RE, McCarthy TJ, Huang Y. Evaluation of the agonist PET radioligand [¹¹C]GR103545 to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242. Neuroimage. 2014 Oct 1;99:69-79. doi: 10.1016/j.neuroimage.2014.05.033. Epub 2014 May 17. PubMed PMID: 24844744; PubMed Central PMCID: PMC4140089.
2: Sawant Basak A, Byon W, Tseng-Lovering E, Funk C, Wood L, Lin C, Delnomdedieu M, Verhoest P, Parikh V, Cox LM, Miller E, Gao H, Obach RS. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine : insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica. 2014 May;44(5):438-54. doi: 10.3109/00498254.2013.850552. Epub 2013 Dec 4. PubMed PMID: 24304147.
3: Hu S, Yu H, Liu Y, Xue T, Zhang H. Insight into the binding model of new antagonists of kappa receptor using docking and molecular dynamics simulation. J Mol Model. 2013 Aug;19(8):3087-94. doi: 10.1007/s00894-013-1839-3. Epub 2013 Apr 20. PubMed PMID: 23605139.
4: Chang C, Byon W, Lu Y, Jacobsen LK, Badura LL, Sawant-Basak A, Miller E, Liu J, Grimwood S, Wang EQ, Maurer TS. Quantitative PK-PD model-based translational pharmacology of a novel kappa opioid receptor antagonist between rats and humans. AAPS J. 2011 Dec;13(4):565-75. doi: 10.1208/s12248-011-9296-3. Epub 2011 Aug 17. PubMed PMID: 21847689; PubMed Central PMCID: PMC3231851.
5: Melief EJ, Miyatake M, Carroll FI, Béguin C, Carlezon WA Jr, Cohen BM, Grimwood S, Mitch CH, Rorick-Kehn L, Chavkin C. Duration of action of a broad range of selective κ-opioid receptor antagonists is positively correlated with c-Jun N-terminal kinase-1 activation. Mol Pharmacol. 2011 Nov;80(5):920-9. doi: 10.1124/mol.111.074195. Epub 2011 Aug 10. PubMed PMID: 21832171; PubMed Central PMCID: PMC3198912.
6: Grimwood S, Lu Y, Schmidt AW, Vanase-Frawley MA, Sawant-Basak A, Miller E, McLean S, Freeman J, Wong S, McLaughlin JP, Verhoest PR. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. J Pharmacol Exp Ther. 2011 Nov;339(2):555-66. doi: 10.1124/jpet.111.185108. Epub 2011 Aug 5. PubMed PMID: 21821697.
7: Verhoest PR, Basak AS, Parikh V, Hayward M, Kauffman GW, Paradis V, McHardy SF, McLean S, Grimwood S, Schmidt AW, Vanase-Frawley M, Freeman J, Van Deusen J, Cox L, Wong D, Liras S. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242). J Med Chem. 2011 Aug 25;54(16):5868-77. doi: 10.1021/jm2006035. Epub 2011 Jul 22. PubMed PMID: 21744827.

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